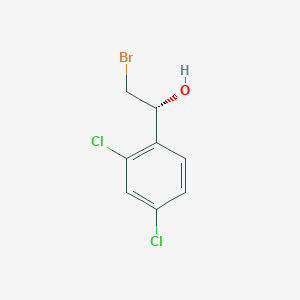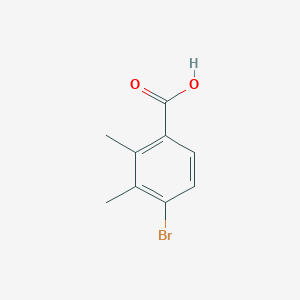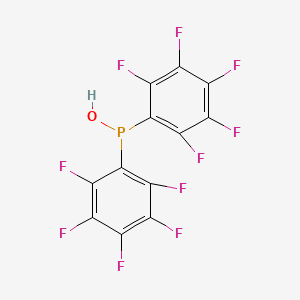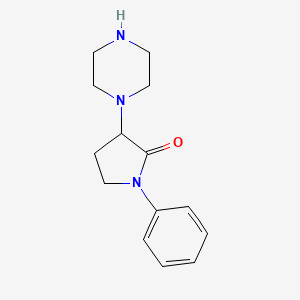
1-Fenil-3-(piperazin-1-il)pirrolidin-2-ona
Descripción general
Descripción
“1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one” is a compound with the CAS Number: 1280290-03-0 . It has a molecular weight of 245.32 . The compound is in powder form and is typically stored at room temperature . The IUPAC name for this compound is 1-phenyl-3-(1-piperazinyl)-2-pyrrolidinone .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical and Chemical Properties Analysis
“1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Actividad Antitumoral
Este compuesto ha sido estudiado por su potencial en el tratamiento del cáncer. Por ejemplo, los derivados de este compuesto han demostrado inducir la apoptosis en células de cáncer de mama a través de varios ensayos biológicos .
Propiedades Antinociceptivas
La investigación ha evaluado las propiedades antinociceptivas (analgésicas) de los derivados de este compuesto, particularmente en el contexto de los umbrales de sensibilidad al dolor diabético para los estímulos fríos .
Efectos Antidepresivos
La piperazina, que forma parte de la estructura del compuesto, es un intermedio en la síntesis de compuestos con aplicaciones terapéuticas, incluidos los antidepresivos .
Aplicaciones Antivirales
Los derivados de la piperazina se han aplicado en terapias antivirales, mostrando la versatilidad de la estructura de este compuesto en la química medicinal .
Síntesis de Nuevos Compuestos Orgánicos
El compuesto sirve como intermedio para sintetizar una variedad de nuevos compuestos orgánicos con posibles aplicaciones terapéuticas .
Inhibidor de la Lipasa de Monoacilglicerol (MAGL)
Un estudio identificó un nuevo inhibidor de MAGL, que es una enzima involucrada en la señalización endocannabinoide, a través de un protocolo de selección virtual que incluía derivados de este compuesto .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is suggested that similar compounds can inhibit the uptake of neurotransmitters like dopamine and norepinephrine . This inhibition could lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, potentially altering neuronal signaling.
Biochemical Pathways
The inhibition of neurotransmitter uptake suggests that it may impact dopaminergic and noradrenergic signaling pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and the stress response.
Pharmacokinetics
Metabolism often involves the oxidation of the pyrrolidine ring to the corresponding pyrrolidone
Result of Action
The inhibition of neurotransmitter uptake could lead to changes in neuronal signaling, potentially impacting mood and behavior .
Análisis Bioquímico
Biochemical Properties
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with α1- and α2-adrenoceptors, displaying high affinity for these receptors . These interactions suggest that 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one may influence adrenergic signaling pathways, potentially affecting cardiovascular and neurological functions.
Cellular Effects
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the uptake of dopamine and norepinephrine, which are critical neurotransmitters in the nervous system . This inhibition can lead to altered cell signaling and metabolic processes, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It acts as a non-selective antagonist of α1B and α2A-adrenoceptors, which can lead to vasodilation and reduced blood pressure . Additionally, it can inhibit the uptake of dopamine and norepinephrine, further influencing neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one can change over time. Studies have shown that its hypotensive effects can last for longer than an hour when administered intravenously at a dose of 2.5 mg/kg in normotensive anesthetized rats . The stability and degradation of the compound in various conditions are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, it has been shown to reduce triglyceride and glucose levels in rat plasma without affecting body weight or blood pressure in normotensive animals . Higher doses may lead to adverse effects, including potential toxicity and altered physiological functions.
Metabolic Pathways
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as α1- and α2-adrenoceptors, influencing metabolic processes related to lipid and carbohydrate homeostasis . The compound’s metabolism may also involve oxidation and reduction reactions, contributing to its overall biochemical activity .
Transport and Distribution
The transport and distribution of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one within cells and tissues are essential for its function. It is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is crucial for determining the compound’s efficacy and potential side effects.
Subcellular Localization
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
1-phenyl-3-piperazin-1-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPMXNLEFGLUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCNCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



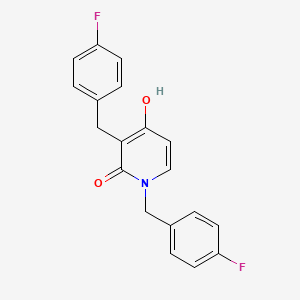
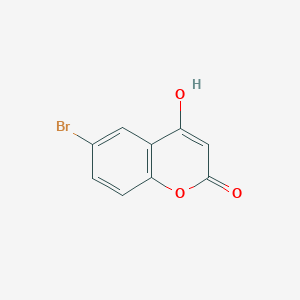

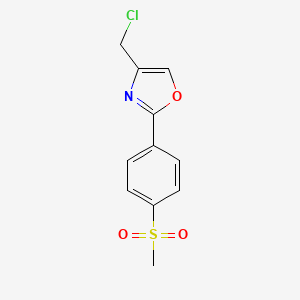
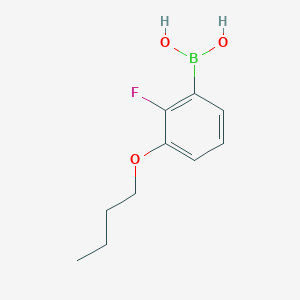
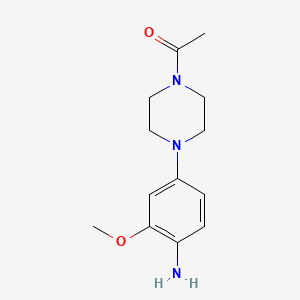
![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)
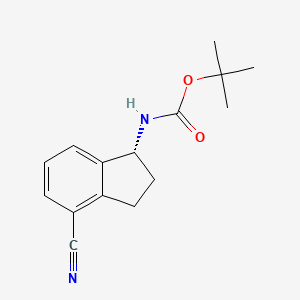
![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)
